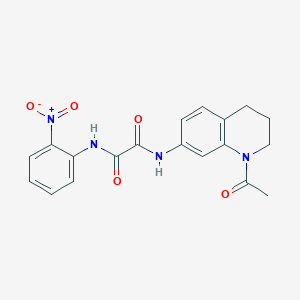

![molecular formula C17H15N3O2 B2386524 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid CAS No. 879920-73-7](/img/structure/B2386524.png)

3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes (1,2-DABs) with carboxylic acids and of 1,2-DABs with aldehydes and ketones . The classical version of these reactions is limited by the use of high temperatures (sometimes, 250–300 °C) and by the low yields of products .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been extensively studied . These reactions often involve rearrangements of quinoxalinones . The scope of the rearrangements is illustrated by way of numerous examples of their application .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Benzimidazole derivatives, including 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid, are privileged heterocyclic motifs widely explored by synthetic chemists. Here’s how they contribute to medicinal research:

- Biological Properties : Benzimidazole derivatives exhibit a broad range of biological activities due to their structural similarity to naturally occurring nucleotides. They can interact with biopolymers in living systems, making them valuable for drug design .

- Enzyme Inhibition : These compounds have high affinity for enzymes and protein receptors, positioning them as potential drug candidates. Optimization of benzimidazole-based structures has led to marketed drugs like omeprazole (used for peptic ulcer treatment) and pimobendan (used in congestive heart failure therapy) .

Catalysis

The unique structure of 3-(4-Cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid enables its use in catalytic processes:

- Acid/Base Catalysis : 2-aminobenzimidazoles, a class of benzimidazole derivatives, serve as effective acid/base catalysts. They can even replace guanidinium groups in receptor molecules designed for phosphoryl transfer reactions .

Material Science

The compound’s properties make it relevant in material science:

- Functional Materials : Benzimidazole derivatives can be incorporated into materials due to their unique structure. Researchers explore their potential in designing functional materials with specific properties.

Polycyclic Aromatic Hydrocarbons

A recent synthetic method involves the oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes, using benzimidazole as a directing group. This process yields polycyclic aromatic hydrocarbons, including imidazo[1,2-a]chromeno[3,4-c]pyridine .

Heterocyclic Chemistry

The compound contributes to the field of heterocyclic chemistry:

- Biheterocyclic Motifs : Quinoxaline–benzimidazole rearrangements, including the new quinoxalinone–benzimidazole rearrangements, allow the synthesis of diverse biheterocyclic motifs. These transformations find applications in drug discovery and other areas .

Crystallography

Researchers have synthesized a third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene using phosphoric acid as a catalyst. This alternative approach differs from the commonly used polyphosphoric acid in benzimidazole synthesis .

Mécanisme D'action

Target of Action

Result of Action

It is known that its main decomposition product acts as a nucleating agent for dmbi-h with the overall effect of boosting conductivity of the final doped p (ndi2od-t2) films .

Action Environment

Propriétés

IUPAC Name |

3-(4-cyano-1,3-dimethylpyrido[1,2-a]benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-12(7-8-16(21)22)11(2)20-15-6-4-3-5-14(15)19-17(20)13(10)9-18/h3-6H,7-8H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMOPJATVYWTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)O)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2386446.png)

![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)

![6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2386450.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2386459.png)